molecular formula C16H17F3N4OS B2690809 N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}thiophene-3-carboxamide CAS No. 1775331-60-6

N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}thiophene-3-carboxamide

Cat. No.: B2690809
CAS No.: 1775331-60-6
M. Wt: 370.39
InChI Key: WIDMWMFBBJREFN-UHFFFAOYSA-N
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Description

Structural Architecture

Core Molecular Framework

The molecule comprises three distinct structural domains: a 2-methyl-6-(trifluoromethyl)pyrimidine core , a piperidine spacer , and a thiophene-3-carboxamide terminal group .

Pyrimidine Ring System

The central pyrimidine ring (C₅H₃N₂) is substituted at positions 2 and 6 with methyl (-CH₃) and trifluoromethyl (-CF₃) groups, respectively. This substitution pattern introduces steric bulk and electron-withdrawing effects, which enhance metabolic stability and influence π-π stacking interactions with hydrophobic binding pockets. The trifluoromethyl group’s strong inductive effect (-I) polarizes the pyrimidine ring, potentially improving binding affinity to enzymes or receptors reliant on electrostatic complementarity.

Piperidine Spacer

A piperidine ring bridges the pyrimidine core and thiophene carboxamide. The nitrogen atom at position 1 of the piperidine enables conformational flexibility, allowing the molecule to adopt orientations that optimize target engagement. The chair conformation of the piperidine ring minimizes steric clashes while maintaining planarity with the pyrimidine system.

Thiophene-3-Carboxamide

The terminal thiophene ring (C₄H₃S) features a carboxamide (-CONH-) substituent at position 3. This group provides hydrogen-bonding donors and acceptors, facilitating interactions with polar residues in biological targets. The thiophene’s aromaticity contributes to hydrophobic interactions, while its sulfur atom may participate in dipole-dipole interactions.

Key Functional Groups and Substituents

Functional Group Position Role in Molecular Design
Trifluoromethyl (-CF₃) Pyrimidine C6 Enhances lipophilicity (logP ~2.8) and metabolic stability via reduced oxidative susceptibility.
Methyl (-CH₃) Pyrimidine C2 Provides steric hindrance to shield the pyrimidine ring from enzymatic degradation.
Carboxamide (-CONH-) Thiophene C3 Enables hydrogen bonding with backbone amides or side chains (e.g., asparagine, glutamine) in target proteins.

Stereochemical Considerations

The piperidine ring’s chair conformation positions the pyrimidine and thiophene groups in equatorial orientations, minimizing torsional strain. Molecular modeling suggests that the carboxamide’s NH group adopts a trans configuration relative to the thiophene sulfur, optimizing hydrogen-bonding geometry.

Properties

IUPAC Name

N-[1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17F3N4OS/c1-10-20-13(16(17,18)19)8-14(21-10)23-5-2-12(3-6-23)22-15(24)11-4-7-25-9-11/h4,7-9,12H,2-3,5-6H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIDMWMFBBJREFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CCC(CC2)NC(=O)C3=CSC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17F3N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}thiophene-3-carboxamide typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent quality control measures.

Chemical Reactions Analysis

Amide Bond Reactivity

The carboxamide group (-CONH-) is a key site for chemical transformations.

Reaction TypeConditionsProductsNotes
Hydrolysis Acidic (HCl/H₂SO₄) or basic (NaOH) aqueous conditionsThiophene-3-carboxylic acid + piperidin-4-amine derivativeAcidic hydrolysis cleaves the amide bond via protonation of the carbonyl oxygen, while basic conditions deprotonate the amine, facilitating nucleophilic attack.
Nucleophilic Substitution Thionyl chloride (SOCl₂) or POCl₃Thiophene-3-carbonyl chloride intermediateEnables conversion to esters or thioesters via reaction with alcohols/thiols.

Research Insight : Stability studies on structurally similar amides (e.g., cyclohexanecarboxamide derivatives) show resistance to hydrolysis under physiological conditions (~pH 7.4), making them suitable for drug delivery.

Pyrimidine Ring Modifications

The 2-methyl-6-(trifluoromethyl)pyrimidin-4-yl group undergoes electrophilic and nucleophilic reactions due to electron-deficient aromaticity.

Reaction TypeConditionsProducts
Nucleophilic Aromatic Substitution (SNAr) K₂CO₃/DMF, 80–100°CDisplacement of the 4-piperidine group with amines/thiols
Cross-Coupling (Suzuki-Miyaura) Pd(PPh₃)₄, arylboronic acid, Na₂CO₃Biaryl derivatives at the pyrimidine C-2 or C-6 positions

Key Findings :

  • The trifluoromethyl group enhances the pyrimidine ring’s electrophilicity, directing substitutions to the C-2 and C-6 positions.

  • Suzuki coupling modifies the pyrimidine core for structure-activity relationship (SAR) studies in kinase inhibitor development.

Thiophene Ring Functionalization

The thiophene-3-carboxamide moiety participates in electrophilic substitution and cycloaddition reactions.

Reaction TypeConditionsProducts
Electrophilic Sulfonation H₂SO₄/SO₃Thiophene-3-sulfonamide derivatives
Halogenation NBS (for bromination), Cl₂/FeCl₃2-Bromo- or 2-chloro-thiophene analogues

Mechanistic Note : The electron-rich thiophene ring undergoes regioselective substitution at the α-position (C-2 or C-5) due to resonance stabilization of intermediates .

Piperidine Ring Transformations

The piperidine ring’s secondary amine can engage in alkylation or acylation.

Reaction TypeConditionsProducts
N-Alkylation Alkyl halides, K₂CO₃Quaternary ammonium salts
Reductive Amination NaBH₃CN, aldehydes/ketonesTertiary amines

Limitation : Steric hindrance from the pyrimidine group reduces reactivity at the piperidine nitrogen.

Stability Under Standard Conditions

ParameterStability Profile
ThermalStable up to 200°C (decomposition observed at higher temps)
pHStable in pH 4–9; hydrolyzes in strongly acidic/basic media
LightPhotosensitive (requires amber storage)

Data extrapolated from analogues suggest comparable stability for this compound .

Scientific Research Applications

Structural Characteristics

The compound's molecular formula is C15H17F3N6C_{15}H_{17}F_3N_6, with a molecular weight of approximately 354.33 g/mol. Its structure includes:

  • Pyrimidine Rings : Essential for biological interactions.
  • Piperidine Moiety : Enhances solubility and bioavailability.
  • Trifluoromethyl Group : Modifies electronic properties, increasing lipophilicity.

These structural features contribute to the compound's biological activities, making it a candidate for various therapeutic applications.

Cancer Therapy

Research indicates that compounds containing trifluoromethyl groups, such as N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}thiophene-3-carboxamide, demonstrate significant potential in cancer treatment. The trifluoromethyl group enhances the potency of inhibitors targeting specific enzymes involved in cancer cell proliferation. For instance, studies have shown that modifications to the pyrimidine structure can lead to improved inhibition of PARP enzymes, which are critical in DNA repair mechanisms in cancer cells .

Kinase Inhibition

This compound has been explored as a kinase activity modulator. The unique structural attributes allow it to interact effectively with kinase targets, providing a pathway for developing novel treatments for diseases characterized by abnormal kinase activity, including various cancers .

Data Table: Summary of Biological Activities

Activity Target Effectiveness Reference
PARP InhibitionCancer cellsIC50 < 0.01 μM
Kinase ModulationVarious kinasesPotent inhibitor
Antitumor EfficacyBRCA-deficient tumorsHigh efficacy observed

Case Study on Antitumor Efficacy

A study published by Tango Therapeutics demonstrated that a series of compounds structurally related to this compound exhibited potent antitumor efficacy in BRCA-deficient tumor settings. The results indicated that these compounds could effectively inhibit tumor growth without causing significant toxicity to normal cells .

Synthetic Lethality in Cancer Treatment

Recent advancements in understanding synthetic lethality have highlighted the role of compounds like this compound in targeting specific genetic vulnerabilities in tumors. Research shows that this compound can enhance the efficacy of existing chemotherapy agents by exploiting the weaknesses of cancer cells with specific genetic mutations.

Mechanism of Action

The mechanism of action of N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}thiophene-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Research Implications and Gaps

  • Target Compound: Limited pharmacological data necessitate kinase panel screening and ADME studies.
  • JAK Inhibitor Benchmarking : The azetidine-pyrrolopyrimidine scaffold () demonstrates superior kinase selectivity, suggesting that the target compound may require structural refinement for similar efficacy.
  • S471-0673 as a Lead : The furan-enamide analog provides a starting point for structure-activity relationship (SAR) studies to optimize solubility and potency.

Biological Activity

N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}thiophene-3-carboxamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity, mechanisms of action, and relevant research findings related to this compound, supported by data tables and case studies.

Chemical Structure and Properties

The compound's IUPAC name is N-[1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]thiophene-3-carboxamide, with the following molecular characteristics:

PropertyValue
Molecular FormulaC20H23F3N4OS
Molecular Weight424.49 g/mol
CAS Number1775331-60-6
Melting PointNot available
SolubilityNot specified

The biological activity of this compound is believed to involve interactions with specific molecular targets, including enzymes and receptors. The trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, potentially increasing its binding affinity to target proteins. Research indicates that such modifications can significantly affect the pharmacological properties of similar compounds, leading to enhanced therapeutic effects or reduced side effects .

Antitumor Activity

Recent studies have investigated the antitumor properties of compounds structurally related to this compound. For example, analogs have shown promising results in inhibiting cancer cell proliferation in vitro. A study reported that certain derivatives exhibited IC50 values in the micromolar range against various cancer cell lines, indicating significant cytotoxic activity .

Neuroprotective Effects

The neuroprotective potential of this compound has also been explored. In a model of neurotoxicity induced by 1-methyl-4-phenylpyridinium (MPP+), certain structural analogs demonstrated a capacity to mitigate dopaminergic neuron loss. The mechanism was associated with the inhibition of monoamine oxidase-B (MAO-B), a key enzyme involved in neurodegenerative processes .

Case Studies

  • Study on Anticancer Activity : A recent publication evaluated several analogs of thiophene-based compounds for their anticancer activities. The study highlighted that modifications at the piperidine ring significantly influenced the efficacy against breast cancer cell lines, suggesting that this compound could be a lead compound for further development .
  • Neuroprotective Study : In another study focusing on neuroprotection, researchers found that compounds similar to this compound were able to reduce oxidative stress markers in neuronal cells exposed to neurotoxic agents. This suggests potential applications in treating neurodegenerative diseases .

Q & A

Basic: What synthetic strategies are optimal for preparing N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}thiophene-3-carboxamide, and how are intermediates characterized?

Methodological Answer:
The synthesis typically involves multi-step reactions:

Pyrimidine Core Formation : The trifluoromethyl-substituted pyrimidine ring is constructed via cyclocondensation of β-diketones or amidines with trifluoromethyl-containing reagents under acidic conditions .

Piperidine Functionalization : The piperidine ring is introduced via nucleophilic substitution or reductive amination. For example, 4-aminopiperidine reacts with 2-methyl-6-(trifluoromethyl)pyrimidin-4-yl chloride in the presence of a base (e.g., NaH) .

Thiophene Coupling : The thiophene-3-carboxamide moiety is attached using carbodiimide-mediated amidation (e.g., EDC/HOBt) between the piperidine amine and thiophene carboxylic acid .
Characterization :

  • Intermediates : LC-MS monitors reaction progress, while 1^1H/13^13C NMR confirms regiochemistry (e.g., pyrimidine C-H coupling patterns at δ 8.2–8.5 ppm) .
  • Final Product : High-resolution mass spectrometry (HRMS) and elemental analysis validate molecular formula. Purity ≥95% is achieved via flash chromatography or preparative HPLC .

Basic: What analytical techniques resolve structural ambiguities in this compound, particularly stereochemistry?

Methodological Answer:

  • X-ray Crystallography : Resolves absolute configuration of the piperidine ring and pyrimidine substituents. For example, intramolecular N–H⋯N hydrogen bonds (2.8–3.0 Å) stabilize the piperidine-thiophene conformation .
  • NOESY NMR : Identifies spatial proximity between the piperidine H-4 proton and pyrimidine methyl group, confirming axial/equatorial substituent orientation .
  • Vibrational Spectroscopy : IR peaks at 1680–1700 cm1^{-1} confirm the carboxamide C=O stretch, while trifluoromethyl C-F vibrations appear at 1150–1250 cm1^{-1} .

Advanced: How can reaction yields be optimized for the pyrimidine-piperidine coupling step?

Methodological Answer:
Contradictory yields (40–75% in literature) arise from competing side reactions (e.g., over-alkylation). Optimization strategies include:

  • Catalytic Systems : Use Pd-catalyzed Buchwald-Hartwig amination for C-N bond formation, enhancing yields to >80% with Pd(OAc)2_2/Xantphos in toluene at 110°C .
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) improve solubility of trifluoromethyl intermediates but may promote hydrolysis. Anhydrous THF balances reactivity and stability .
  • Temperature Control : Stepwise heating (50°C → 80°C) minimizes decomposition of thermally labile trifluoromethyl groups .

Advanced: What structure-activity relationships (SAR) explain the bioactivity of this compound in kinase inhibition assays?

Methodological Answer:

  • Trifluoromethyl Role : The CF3_3 group enhances lipophilicity (logP ≈ 3.5) and metabolic stability, as shown in cytochrome P450 assays (t1/2_{1/2} > 120 min vs. 30 min for non-CF3_3 analogs) .
  • Piperidine Conformation : Axial positioning of the pyrimidine group increases binding affinity to kinase ATP pockets (IC50_{50} = 12 nM vs. 85 nM for equatorial analogs) .
  • Thiophene Modifications : Replacing thiophene with phenyl reduces potency (IC50_{50} increases 10-fold), suggesting π-stacking interactions are critical .

Advanced: How can contradictory cytotoxicity data (e.g., IC50_{50}50​ variability) in cancer cell lines be resolved?

Methodological Answer:
Discrepancies in IC50_{50} values (e.g., 0.5–5 µM in HeLa vs. MCF-7 cells) may stem from:

  • Assay Conditions : Serum concentration (e.g., 10% FBS vs. serum-free) affects compound solubility. Standardize using RPMI-1640 + 5% FBS .
  • Metabolic Differences : CYP3A4 expression varies across cell lines. Co-treatment with CYP inhibitors (e.g., ketoconazole) stabilizes active metabolite levels .
  • Off-Target Effects : Perform kinome-wide profiling (e.g., Eurofins KinaseProfiler) to identify secondary targets (e.g., FLT3, ABL1) that confound data .

Advanced: What computational methods predict the compound’s binding mode to target proteins?

Methodological Answer:

  • Docking Studies : Use AutoDock Vina with crystal structures (PDB: 4U5J for kinases). The trifluoromethyl group shows hydrophobic contacts with Leu residues in the ATP pocket (ΔG ≈ -9.2 kcal/mol) .
  • MD Simulations : GROMACS simulations (100 ns) reveal stable hydrogen bonds between the carboxamide and protein backbone (occupancy >80% at Asn368) .
  • Free Energy Calculations : MM-PBSA identifies van der Waals interactions as the dominant binding force (ΔEvdW_{vdW} = -45 kcal/mol) .

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